physicochemical properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride
physicochemical properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Fluorobiphenyl-2-ylamine Hydrochloride
Prepared by a Senior Application Scientist
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a cornerstone for constructing novel molecular entities. The introduction of a fluorine atom, a bioisostere of hydrogen, can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity, making fluorinated biphenyls particularly valuable.[1][2] 4'-Fluorobiphenyl-2-ylamine hydrochloride is one such molecule, serving as a critical building block for advanced pharmaceutical intermediates and functional materials.[3][4]
This guide moves beyond a simple recitation of data. It is designed for the practicing scientist, offering a detailed exploration of the core . We will delve into the causality behind analytical method selection, provide actionable experimental protocols, and connect these fundamental properties to their ultimate impact on research and development outcomes. This document serves as both a reference and a practical manual for the comprehensive characterization of this important chemical entity.
Molecular Identity and Structural Framework
A precise understanding of a compound's identity is the foundation of all subsequent scientific inquiry. The structural and molecular details of 4'-Fluorobiphenyl-2-ylamine hydrochloride are summarized below.
| Identifier | Data | Source(s) |
| IUPAC Name | (4'-Fluorobiphenyl-2-yl)ammonium chloride | N/A |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₂H₁₁ClFN | [5] |
| Molecular Weight | 223.68 g/mol | [5] |
| CAS Number | 321-63-1 (Free Base) | [6] |
Note: A dedicated CAS number for the hydrochloride salt is not consistently cited in public databases; the CAS for the parent free base is provided for reference.
Core Physicochemical Properties: A Quantitative Overview
The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. The following table summarizes the key physicochemical data for 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt. It is critical to note that while some data is available for the free base, experimentally determined values for the hydrochloride salt are not always present in the literature, necessitating the robust experimental protocols detailed in the subsequent section.
| Property | Value | Significance in R&D |
| Physical Form | Solid | Impacts handling, formulation (e.g., for solid dosage forms), and dissolution rates. |
| Melting Point (°C) | Data not available; related compounds melt in the 45-77°C range.[7][8] | A key indicator of purity and lattice energy. Affects stability and manufacturing processes. |
| Boiling Point (°C) | Data not available; related compounds boil >240°C at atm. pressure.[9] | Relevant for purification by distillation, though less critical for a non-volatile salt. |
| pKa (Predicted) | 3.49 ± 0.10 (for the conjugate acid) | Governs the ionization state at different physiological pH values, directly impacting solubility, permeability, and receptor binding.[6] |
| Solubility | Insoluble in water (as a complex), low solubility expected in non-polar organic solvents.[10][11] | Crucial for drug delivery and bioavailability. Low aqueous solubility is a common challenge that must be addressed in formulation. |
Synthesis Pathway: A Plausible Approach via Suzuki Coupling
The construction of the 4'-Fluorobiphenyl-2-ylamine scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a preferred method due to its functional group tolerance and reliability.[12] This approach involves the reaction of an appropriately substituted aryl halide with an arylboronic acid.
Caption: Plausible synthesis route via Suzuki coupling.
Analytical Methodologies: A Guide to Rigorous Characterization
The trustworthiness of any research relies on the accurate and reproducible characterization of the materials used. The following section provides self-validating protocols for determining the critical .
Workflow for Comprehensive Physicochemical Characterization
The logical flow for characterizing a new batch of a research compound is systematic, moving from identity and purity confirmation to detailed property measurement.
Caption: Systematic workflow for physicochemical characterization.
Purity Verification: Elemental Analysis
Expertise: Elemental analysis (CHN) provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.[13] A significant deviation (>0.4%) suggests the presence of impurities, such as residual solvents or inorganic salts. This is a destructive but highly quantitative technique.[13]
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 4'-Fluorobiphenyl-2-ylamine hydrochloride into a tin capsule.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).
-
Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) in an oxygen-rich environment.
-
Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentage of C, H, and N.
-
Validation: Compare the experimental percentages to the theoretical values.
| Element | Theoretical Mass % (C₁₂H₁₁ClFN) | Acceptance Range (%) |
| Carbon (C) | 64.44% | 64.04% - 64.84% |
| Hydrogen (H) | 4.96% | 4.56% - 5.36% |
| Nitrogen (N) | 6.26% | 5.86% - 6.66% |
Spectroscopic Identification
Expertise: Spectroscopic methods provide an unmistakable fingerprint of the molecule, confirming its structure.
-
NMR Spectroscopy: ¹H NMR confirms the proton environment, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is highly specific to the fluorine atom, providing a clean signal for identity and purity.
-
Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule. It is particularly useful for identifying the N-H bonds of the ammonium salt, the C-F bond, and the aromatic ring structures.[10]
Protocol: Acquiring ¹H NMR and IR Spectra
-
¹H NMR (in DMSO-d₆):
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the salt and its residual water peak does not obscure key aromatic signals.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Expected Signals: Look for broad signals for the -NH₃⁺ protons, distinct multiplets in the aromatic region (7-8.5 ppm) showing characteristic splitting patterns from fluorine-proton coupling, and the solvent peak.
-
-
FTIR (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum (typically 4000-400 cm⁻¹).[10]
-
Expected Peaks:
-
~2800-3200 cm⁻¹: Broad N-H stretching from the R-NH₃⁺ group.
-
~1600 & 1450-1500 cm⁻¹: C=C stretching from the aromatic rings.
-
~1100-1250 cm⁻¹: Strong C-F stretching band.
-
-
Impact of Physicochemical Properties on Drug Development
The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a biological system. The properties measured above are not abstract data points; they are critical inputs for forecasting a compound's developability.
Caption: Influence of key properties on drug development outcomes.
-
pKa and Absorption: With a predicted pKa of ~3.5, 4'-Fluorobiphenyl-2-ylamine will be predominantly in its charged (protonated) form in the acidic environment of the stomach (pH 1-2) and will transition to its neutral (unprotonated) form in the more basic environment of the small intestine (pH 6-7.5). The neutral form is generally more membrane-permeable, making intestinal absorption more likely.
-
Solubility and Formulation: As a hydrochloride salt, the compound's aqueous solubility is enhanced compared to the free base. However, the inherent hydrophobicity of the biphenyl core suggests that solubility may still be a limiting factor for high-dose formulations. This property dictates the need for potential formulation strategies like amorphous solid dispersions or nano-suspensions to improve bioavailability.
-
Role of Fluorine: The strategic placement of the fluorine atom can block sites of metabolism (e.g., para-hydroxylation on the phenyl ring), potentially increasing the drug's half-life. It can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing binding affinity and potency.[2]
Safety, Handling, and Storage
Trustworthiness: Ensuring the safety of laboratory personnel is paramount. The following recommendations are based on data from related compounds and general best practices for handling amine salts.
-
Hazard Identification: The free base is classified as harmful if swallowed and is suspected of causing cancer (Acute Tox. 4, Carc. 2). The hydrochloride salt should be handled with the same level of caution. It may cause skin and eye irritation.[14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[14]
Conclusion
4'-Fluorobiphenyl-2-ylamine hydrochloride is a compound of significant scientific interest, positioned at the intersection of synthetic chemistry and pharmaceutical development. Its physicochemical profile—characterized by a weakly basic amine, a hydrophobic biphenyl core, and the influential fluorine substituent—presents both opportunities and challenges. A thorough understanding and precise measurement of its properties, using the robust protocols outlined in this guide, are not merely academic exercises. They are essential, decision-driving activities that enable researchers to unlock the full potential of this molecule, whether in the synthesis of a novel therapeutic agent or the creation of a next-generation material.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet for a related product. Accessed January 2026. [Link available from source[15]]
-
Fisher Scientific. (2025). Safety Data Sheet for a related product. Accessed January 2026. [Link available from source[14]]
-
Sigma-Aldrich. (2025). Safety Data Sheet for 2-Fluorobiphenyl. Accessed January 2026. [Link available from source]
-
Combi-Blocks. (2023). Safety Data Sheet. Accessed January 2026. [Link available from source[16]]
-
CPAChem. (2023). Safety data sheet for biphenyl-4-ylamine. Accessed January 2026. [Link available from source[17]]
-
Oriental Journal of Chemistry. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved January 22, 2026, from [Link][10]
-
PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved January 22, 2026, from [Link][18]
-
OUCI. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex. Retrieved January 22, 2026, from [Link][11]
-
The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 22, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Fluorobiphenyl - Optional[13C NMR]. Retrieved January 22, 2026, from [Link][19]
-
PubChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride. Retrieved January 22, 2026, from [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved January 22, 2026, from [Link][1]
-
NIOSH. (n.d.). NIOSH Manual of Analytical Methods 4th edition. Retrieved January 22, 2026, from [Link]
-
PubMed. (2023). Lineage of drug discovery research on fluorinated pyrimidines. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
-
PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved January 22, 2026, from [Link]
-
SpectraBase. (n.d.). 4'-Fluoro-2-(4'-fluorobiphenyl-4-ylsulfonyl)biphenyl. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved January 22, 2026, from [Link][9]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Buy 4'-Chloro-biphenyl-2-ylamine hydrochloride (EVT-6483200) | 824414-14-4 [evitachem.com]
- 4. ossila.com [ossila.com]
- 5. 4'-FLUORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4'-CHLORO-BIPHENYL-2-YLAMINE | 1204-44-0 [chemicalbook.com]
- 9. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 11. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy-N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Be… [ouci.dntb.gov.ua]
- 12. 3'-FLUORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. fr.cpachem.com [fr.cpachem.com]
- 18. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. spectrabase.com [spectrabase.com]


